4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane
Description
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a sulfonamide-linked 1-methylimidazole moiety and a phenyl substituent.
Properties
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-7-phenyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-17-11-15(16-12-17)22(19,20)18-8-7-14(21-10-9-18)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBIKEMROFBSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a nucleophilic substitution reaction using 1-methylimidazole and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of sulfonamide-functionalized heterocycles. Key analogues include:
- Thiazepane derivatives : Differ in substituents (e.g., aromatic vs. aliphatic groups).
- Sulfonamide-linked imidazoles : Vary in ring size (e.g., five-membered vs. seven-membered rings).
- Benzodioxine-based thiadiazoles : Share fused heterocyclic systems but lack sulfonamide groups .
Functional Properties
- MOF Applications : emphasizes MOFs’ tunable porosity for gas separation. The target compound’s sulfonamide group could act as a coordinating ligand in MOFs, akin to carboxylate or pyridine-based linkers .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Synthetic Flexibility : The target compound’s sulfonamide group could be synthesized via sulfonation of imidazole, followed by coupling to the thiazepane ring, as seen in ’s nitro-reduction step .
- Thermal Stability : Thiazepane derivatives generally exhibit moderate thermal stability, comparable to benzodioxine systems (decomposition >200°C) .
- Adsorption Potential: MOFs with nitrogen-donor ligands (e.g., imidazole) show high CO2/N2 selectivity, suggesting the target compound could enhance adsorption kinetics in tailored frameworks .
Biological Activity
The compound 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a complex organic molecule that features a thiazepane ring, an imidazole ring, and a sulfonyl group. Its unique structure suggests potential biological activities that warrant investigation. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving dithiols and dihalides under basic conditions.
- Introduction of the Phenyl Group : Utilizes Friedel-Crafts alkylation with benzene and suitable alkyl halides.
- Attachment of the Imidazole Ring : Accomplished via nucleophilic substitution using 1-methylimidazole and appropriate leaving groups.
Biological Mechanisms
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the imidazole ring may facilitate:
- Hydrogen Bonding : Enhancing interaction with biological macromolecules.
- Coordination with Metal Ions : Potentially influencing enzyme activity.
- Electrostatic Interactions : Mediated by the sulfonyl group, which can modulate target activity.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant biological activities:
| Compound | Activity | Reference |
|---|---|---|
| 4-Thiazepanones | Inhibitory effects on BRD4-D1 binding | |
| 7-Phenyl derivatives | Anticancer properties through apoptosis induction |
Case Studies
Several studies have explored the biological implications of thiazepane derivatives:
- BRD4 Inhibition : Thiazepanes have demonstrated affinity for bromodomain proteins, which are critical in cancer progression. The binding affinity was quantified using 19F NMR techniques, revealing significant interactions that could lead to therapeutic applications in oncology .
- Antimicrobial Properties : Compounds with similar structural motifs have shown promising antibacterial activities against various pathogens, suggesting potential for development as antimicrobial agents .
Therapeutic Potential
The unique structural features of this compound position it as a candidate for drug development in several areas:
- Cancer Therapy : Due to its ability to inhibit key protein interactions involved in tumor growth.
- Infectious Diseases : Potential as an antimicrobial agent targeting resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
